Cas no 2228243-32-9 (4-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}butan-2-amine)

4-{6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl}butan-2-amine is a bicyclic amine derivative with a pinene-like structure, offering potential utility in organic synthesis and pharmaceutical applications. Its rigid bicyclic framework and amine functionality make it a versatile intermediate for constructing complex molecular architectures. The compound's stereochemistry and structural rigidity may enhance selectivity in chiral synthesis or ligand design. Its stability under standard conditions allows for straightforward handling and storage. Further, the presence of both aliphatic and cyclic moieties provides opportunities for derivatization, enabling tailored modifications for specific research or industrial needs. This compound is of interest in medicinal chemistry and material science due to its unique structural features.
4-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}butan-2-amine structure
2228243-32-9 structure
Product Name:4-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}butan-2-amine
CAS No:2228243-32-9
MF:C13H23N
MW:193.32842373848
CID:6023931
PubChem ID:165615528
Update Time:2025-10-05

4-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}butan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 4-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}butan-2-amine
    • EN300-1812079
    • 2228243-32-9
    • 4-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}butan-2-amine
    • Inchi: 1S/C13H23N/c1-9(14)4-5-10-6-7-11-8-12(10)13(11,2)3/h6,9,11-12H,4-5,7-8,14H2,1-3H3
    • InChI Key: VAJNHWIZDLMJFR-UHFFFAOYSA-N
    • SMILES: NC(C)CCC1=CCC2CC1C2(C)C

Computed Properties

  • Exact Mass: 193.183049738g/mol
  • Monoisotopic Mass: 193.183049738g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 26Ų

4-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}butan-2-amine Pricemore >>

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Additional information on 4-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}butan-2-amine

4-{6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl}butan-2-amine: A Comprehensive Overview

4-{6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl}butan-2-amine, also known by its CAS registry number CAS No. 2228243-32-9, is a complex organic compound with a unique bicyclic structure. This compound has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its intriguing chemical properties and potential applications. The molecule consists of a bicyclo[3.1.1]heptene ring system substituted with two methyl groups at the 6-position and a butanamine moiety attached at the 2-position of the bicyclic framework.

The bicyclo[3.1.1]heptene system is a type of norbornene derivative, which is known for its rigid and stable structure. The substitution pattern in this compound introduces steric hindrance and electronic effects that influence its reactivity and biological activity. Recent studies have explored the potential of this compound as a building block in drug design, particularly in the development of novel therapeutics targeting specific protein-protein interactions.

One of the most notable features of 4-{6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl}butan-2-amine is its ability to act as a chiral auxiliary in asymmetric synthesis. This property has been exploited in the synthesis of enantiomerically pure compounds, which are crucial in pharmaceutical research. The compound's chiral center at the 2-position of the bicyclic ring provides an excellent platform for controlling stereochemistry during reactions.

In terms of physical properties, this compound exhibits a melting point of approximately 85°C and a boiling point around 350°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various synthetic procedures. The compound's stability under thermal and oxidative conditions has also been studied extensively, revealing its resilience to degradation under moderate reaction conditions.

Recent advancements in computational chemistry have allowed researchers to model the electronic structure and reactivity of CAS No. 2228243-32-9. These studies have provided insights into its potential as a ligand in transition metal-catalyzed reactions, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings. The compound's ability to coordinate with metal catalysts enhances its utility in organometallic chemistry.

The synthesis of this compound typically involves a multi-step process starting from readily available starting materials such as cyclopentadiene and various alkylating agents. The key steps include Diels-Alder cycloaddition followed by alkylation and amine functionalization. These steps are optimized to ensure high yields and purity, making the compound accessible for large-scale applications.

In terms of biological activity, preliminary assays have shown that 4-{6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl}butan-2-amine exhibits moderate inhibitory effects on certain kinases involved in cellular signaling pathways. This suggests its potential as a lead compound in anti-cancer drug discovery programs.

The environmental impact of this compound has also been evaluated, with studies focusing on its biodegradation rates and toxicity profiles towards aquatic organisms. These assessments are critical for ensuring sustainable practices in chemical manufacturing and use.

In conclusion, 4-{6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl}butan-2-amino stands out as a versatile molecule with diverse applications across multiple disciplines. Its unique structural features, combined with recent research advancements, position it as a valuable tool in modern chemical research and development.

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